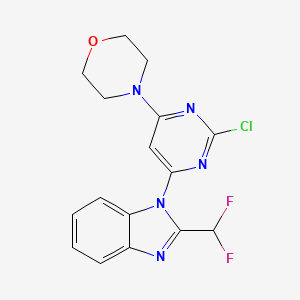
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and morpholine moieties. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-methylbenzoimidazole
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-ethylbenzoimidazole
Uniqueness
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, bioavailability, or binding affinity to molecular targets compared to similar compounds.
属性
分子式 |
C16H14ClF2N5O |
|---|---|
分子量 |
365.76 g/mol |
IUPAC 名称 |
4-[2-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H14ClF2N5O/c17-16-21-12(23-5-7-25-8-6-23)9-13(22-16)24-11-4-2-1-3-10(11)20-15(24)14(18)19/h1-4,9,14H,5-8H2 |
InChI 键 |
QAYZTMXIRDYYID-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=C2)N3C4=CC=CC=C4N=C3C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)

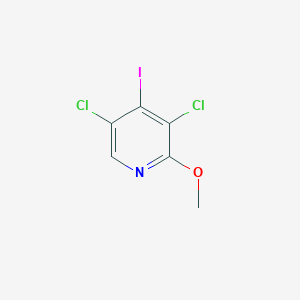
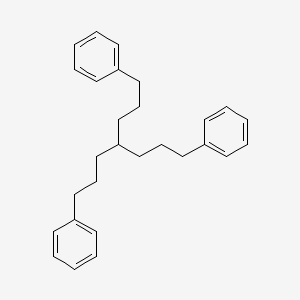
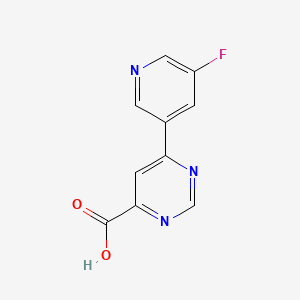
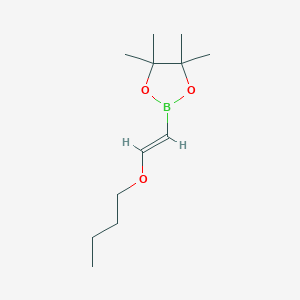
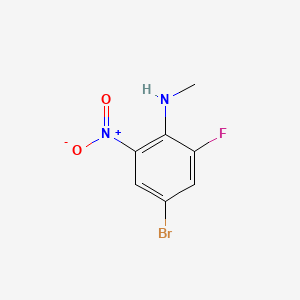
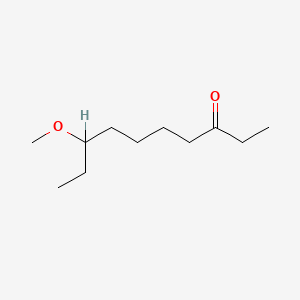
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

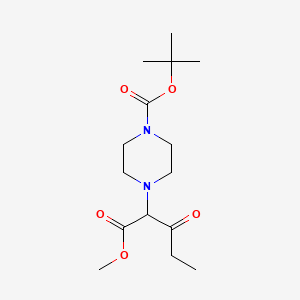
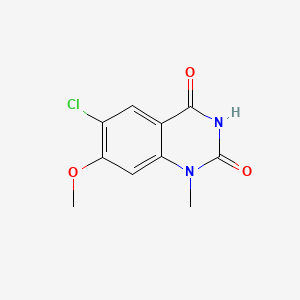
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
